1,2-Diphenyl-1H-indole
Overview
Description
1,2-Diphenyl-1H-indole is a useful research compound. Its molecular formula is C20H15N and its molecular weight is 269.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1,2-Diphenyl-1H-indole is the Interleukin-1 receptor (IL-1R) . IL-1R plays a crucial role in the production of pro-inflammatory cytokines, including IL-6 and IL-8, which are implicated in several autoimmune diseases and host defense against infection .
Mode of Action
This compound interacts with its target, IL-1R, by binding to it . The binding affinity of this compound towards IL-1R is a significant factor influencing the activity of IL-1β . The interaction between this compound and IL-1R can modulate the production of pro-inflammatory cytokines .
Biochemical Pathways
This compound affects the biochemical pathway involving the production of pro-inflammatory cytokines . By binding to IL-1R, it can modulate the interactions between IL-1β and IL-1R1, thereby influencing the production of cytokines like IL-6 and IL-8 .
Result of Action
The molecular and cellular effects of this compound’s action involve the modulation of cytokine production . Some derivatives of this compound have been found to enable synergistic pro-inflammatory cytokine production, while others cause diminished cytokine production compared to DPIE stimulation .
Biochemical Analysis
Biochemical Properties
1,2-Diphenyl-1H-indole is known to interact with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
It is known that the biological activities of indole derivatives can vary with dosage .
Metabolic Pathways
Indole is known to be involved in the metabolism of tryptophan, a process that involves various enzymes and cofactors .
Subcellular Localization
Enzymes involved in indole alkaloid biosynthesis, a process related to indole compounds, have been found in both the cytoplasm and chloroplasts of cells .
Properties
IUPAC Name |
1,2-diphenylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-3-9-16(10-4-1)20-15-17-11-7-8-14-19(17)21(20)18-12-5-2-6-13-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIKLJCDBBFRAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066376 | |
Record name | 1H-Indole, 1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18434-12-3 | |
Record name | 1,2-Diphenyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18434-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diphenylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018434123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole, 1,2-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Indole, 1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-diphenyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.450 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-DIPHENYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RVQ2LBU7F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the bromine atom in 1-p-bromophenyl-5-benzyloxy-2-phenylindole derivatives?
A1: Research indicates that the bromine atom at the para position of the phenyl group attached to the indole nitrogen in 1-p-bromophenyl-5-benzyloxy-2-phenylindole derivatives is particularly labile []. This means it can be easily removed during chemical reactions, such as hydrogenation with palladium on carbon (Pd/C) or refluxing with Raney nickel in ethanol. This debromination can lead to the formation of unexpected products, like 5-hydroxy-1,2-diphenyl-N-substituted tryptamines instead of the desired debenzylated tryptamines []. This lability should be considered when designing synthetic routes involving these compounds.
Q2: Can 1,2-diphenylindole be used as a building block for other compounds?
A2: Yes, the synthesis of ethyl 5-hydroxy-1,2-diphenylindole-3-carboxylate (15) demonstrates the use of 1,2-diphenylindole as a scaffold []. Researchers achieved this by reacting ethyl β-anilinocinnamate (14) with p-benzoquinone, highlighting the potential for creating diverse indole derivatives with potentially useful biological activities.
Q3: Are there any studies exploring the biological activity of 1,2-diphenylindole derivatives?
A3: While the provided abstracts don't delve into specific biological activities, one study mentions "1-benzyl-2-phenylindole- and 1,2-diphenylindole-based antiestrogens" []. This suggests that researchers are exploring the potential of 1,2-diphenylindole derivatives in influencing estrogenic activity. Further research is needed to fully elucidate their mechanisms of action and potential therapeutic applications.
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